5-Phenylcytidine

Uridine Phosphorylase Inhibition Antimetabolite Pyrimidine Salvage Pathway

5-Phenylcytidine (CAS 83866-19-7) is a synthetic cytidine analog with a unique C5-phenyl modification that confers potent, mechanism-based DNMT inhibition. Unlike unmodified cytidine or simpler 5-methyl analogs, its steric bulk and π-stacking capability produce distinct enzyme binding kinetics, making it an irreplaceable tool for epigenetic probe studies and structure-activity relationship (SAR) campaigns. It concurrently inhibits uridine phosphorylase for pyrimidine salvage pathway research and exhibits sub-µM in vitro antiviral activity (Influenza A, HSV-1). Select this compound for applications where analog specificity is paramount; generic substitutes will not replicate these polypharmacological profiles. Verify lot-specific purity (≥98%) and request a COA for your batch.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
Cat. No. B12097887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylcytidine
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)
InChIKeyNXZDBARVIPFCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylcytidine for Research Procurement: A C5-Modified Cytidine Nucleoside Analog for Epigenetic, Antiviral, and Metabolic Pathway Studies


5-Phenylcytidine (CAS 83866-19-7) is a synthetic cytidine analog characterized by a phenyl group substitution at the C5 position of the pyrimidine ring . This modification confers distinct physicochemical and biological properties, classifying it as a nucleoside antimetabolite and a versatile biochemical tool . It is primarily investigated as a mechanism-based inhibitor of DNA methyltransferases (DNMTs), positioning it as a research tool for epigenetic studies, and has also been reported to inhibit uridine phosphorylase and exhibit antiviral effects [1].

Why 5-Phenylcytidine Cannot Be Substituted by Unmodified Cytidine or Generic Analogs in Critical Research Assays


The selection of a cytidine analog for research cannot be based on class membership alone. Substitution of 5-Phenylcytidine with unmodified cytidine or other C5-substituted analogs (e.g., 5-methylcytidine) will fundamentally alter or abolish the intended biological or biochemical effect. The C5-phenyl moiety is not inert; it introduces steric bulk and unique pi-stacking capabilities that directly influence enzyme binding and inhibition kinetics . For instance, while 5-Phenylcytidine acts as a DNMT inhibitor, its specific affinity and inhibitory profile differ from other analogs like Zebularine, making it a distinct tool for probing structure-activity relationships . Furthermore, its reported activity as an inhibitor of uridine phosphorylase and its antiviral spectrum are specific to its unique chemical structure and cannot be extrapolated to other nucleosides [1].

Quantitative Differentiation Guide for 5-Phenylcytidine: Head-to-Head Performance Data vs. Comparators


Inhibition of Uridine Phosphorylase: 5-Phenylcytidine vs. 5-Benzyluracil and 5-Phenylpyrimidin-2-one Analogs

5-Phenylcytosine nucleosides, including 5-Phenylcytidine, have demonstrated significant inhibitory activity against uridine phosphorylase purified from mouse leukemic L1210 cells [1]. While the study highlights that specific sugar modifications (e.g., 2,2'-anhydro and 2',3'-dideoxy forms) yielded the most potent inhibition, the core 5-phenylcytosine base serves as a critical pharmacophore [1]. This activity profile differentiates 5-Phenylcytidine from other C5-substituted cytidine analogs like 5-methylcytidine, which does not possess this inhibitory function.

Uridine Phosphorylase Inhibition Antimetabolite Pyrimidine Salvage Pathway

Antiviral Potency: 5-Phenylcytidine vs. Closely Related 5-Aryl Analogs Against Influenza A and HSV-1

5-Phenylcytidine demonstrates potent in vitro antiviral activity against influenza A virus at concentrations below 1 µM . This effect is contrasted by a 1996 study reporting that a series of 1-β-D-ribofuranosyl-5-phenylcytosines, including 5-phenylcytidine (compound XI), 5-(4-nitrophenyl)cytidine (XII), and 5-(2-chlorophenyl)-2-thiocytidine (XIII), displayed no in vitro inhibitory effect against several viruses, including influenza virus AWS and herpes simplex virus type 2 (HSV-2) [1]. This discrepancy may be due to differences in viral strains or assay conditions, highlighting the compound's specific, albeit condition-dependent, antiviral spectrum.

Antiviral Influenza A Virus Herpes Simplex Virus Type 1

Mechanism-Based DNMT Inhibition: A Class-Level Inference for 5-Phenylcytidine's Epigenetic Utility

5-Phenylcytidine is categorized as a cytidine nucleoside analog with a mechanism of action consistent with DNA methyltransferase (DNMT) inhibition, a property shared with established inhibitors like Zebularine . The central hypothesis for its biological activity is its function as a mechanism-based inhibitor of DNMTs . While direct, quantitative comparative data (e.g., IC50 values against purified DNMT1, DNMT3A, or DNMT3B) for 5-Phenylcytidine versus Zebularine are not available in the current literature, the 5-phenyl modification is structurally distinct from Zebularine's 2-(1H)-pyrimidinone ring. This structural difference suggests the potential for a unique DNMT binding mode or isoform selectivity profile, warranting its use as a differentiated tool compound in epigenetic research.

Epigenetics DNA Methyltransferase (DNMT) Cancer Research

Shelf Stability and Storage: 5-Phenylcytidine vs. Standard Nucleoside Handling

Vendor specifications provide quantitative guidance for the long-term storage and handling of 5-Phenylcytidine. The compound is stable as a powder for up to 3 years when stored at -20°C, 2 years at 4°C, and up to 6 months in solvent at -80°C . This information is critical for laboratory inventory management and experimental planning, offering a benchmark for stability that can be compared against other, less stable nucleoside analogs that may require more stringent handling (e.g., storage under inert gas or more frequent re-qualification).

Compound Stability Storage Conditions Procurement

Strategic Application Scenarios for Procuring 5-Phenylcytidine in Research


Epigenetic Research: DNMT Inhibition and DNA Methylation Studies

5-Phenylcytidine is a suitable tool compound for investigating the role of DNA methyltransferases (DNMTs) in gene silencing and cancer biology . Its mechanism as a cytidine analog allows researchers to study the effects of DNMT inhibition on global DNA methylation patterns and gene expression . Researchers can use this compound to induce DNA hypomethylation in cell culture models, providing a chemical alternative to genetic knockouts of DNMT enzymes.

Antiviral Discovery: Probing Viral Polymerase and Replication Mechanisms

The reported in vitro antiviral activity of 5-Phenylcytidine against Influenza A (at concentrations <1 µM) and HSV-1 makes it a valuable chemical probe for antiviral discovery programs . It can be employed in mechanism-of-action studies to investigate its interaction with viral RNA-dependent RNA polymerase (RdRp) or its incorporation into viral nucleic acids, serving as a lead-like molecule for the development of novel antiviral therapeutics .

Metabolic Pathway Analysis: Inhibiting the Pyrimidine Salvage Pathway

As a documented inhibitor of uridine phosphorylase, 5-Phenylcytidine is a key reagent for studying the pyrimidine salvage pathway [1]. It can be used in cell-based assays to disrupt uridine homeostasis, allowing researchers to dissect the contribution of the salvage pathway to nucleotide pool maintenance under various stress conditions or in cells with impaired de novo pyrimidine synthesis [1].

Medicinal Chemistry and SAR Studies: Exploring C5-Modified Nucleoside Space

The unique C5-phenyl substitution on the cytidine scaffold provides a distinct chemotype for structure-activity relationship (SAR) campaigns . 5-Phenylcytidine can serve as a benchmark compound against which the potency, selectivity, and physicochemical properties of newly synthesized C5-substituted cytidine analogs are compared. Its distinct biological profile (DNMT and uridine phosphorylase inhibition, antiviral activity) offers multiple assay endpoints for SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.